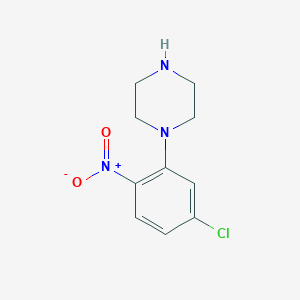
2-(1H-indol-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Indol-2-yl)propan-2-ol is an organic compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring system . Another method includes the use of 2-iodoaniline as a starting material, which undergoes cyclization to form the indole core .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2-(1H-Indol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, ketones, and alcohol derivatives, depending on the reaction conditions and reagents used .
科学研究应用
2-(1H-Indol-2-yl)propan-2-ol has numerous applications in scientific research:
作用机制
The mechanism of action of 2-(1H-indol-2-yl)propan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
相似化合物的比较
2-(1H-Indol-3-yl)propan-2-ol: Similar structure but with the hydroxyl group at the third position.
2-(1H-Indol-2-yl)ethanol: Similar structure but with an ethanol side chain instead of propan-2-ol.
2-(1H-Indol-2-yl)acetic acid: Contains an acetic acid side chain instead of propan-2-ol.
Uniqueness: 2-(1H-Indol-2-yl)propan-2-ol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the hydroxyl group at the second position of the propan-2-ol side chain provides distinct chemical properties compared to other similar compounds .
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-(1H-indol-2-yl)propan-2-ol |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12-13H,1-2H3 |
InChI 键 |
IFDPRKAYPFMFEB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC2=CC=CC=C2N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
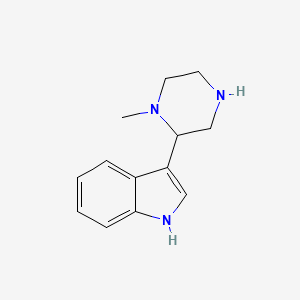
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)
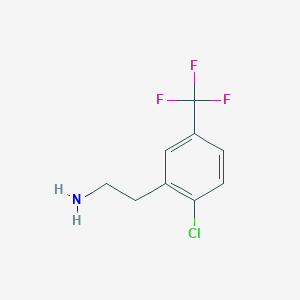



![N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B13605176.png)
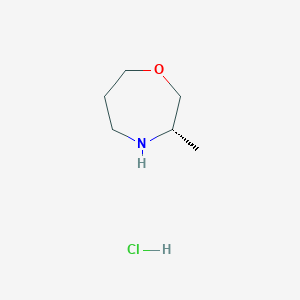
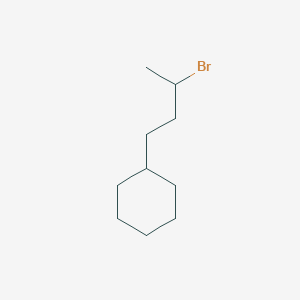
![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)
